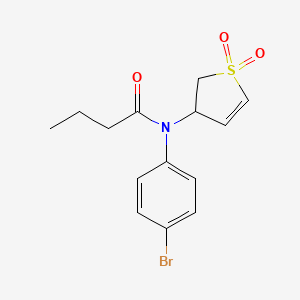![molecular formula C18H17N3O5S2 B2463130 1-(2-méthoxy-5-nitrophényl)-3-phényl-2-sulfanylidène-hexahydro-1H-5λ<sup>6</sup>-thieno[3,4-d]imidazole-5,5-dione CAS No. 946359-38-2](/img/structure/B2463130.png)
1-(2-méthoxy-5-nitrophényl)-3-phényl-2-sulfanylidène-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-5,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is a complex organic compound featuring a unique combination of functional groups. This compound is part of the imidazole family, known for its diverse biological and chemical properties. The presence of methoxy, nitro, and phenyl groups, along with the thieno[3,4-d]imidazole core, makes it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
Imidazoles
are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms . They are a key component of important biological molecules like histidine and histamine. Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with thiourea and phenylacetic acid under acidic conditions to form the thieno[3,4-d]imidazole core. This is followed by oxidation and sulfonation reactions to introduce the thione and dioxide functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or palladium may be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
Thiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and thione groups allows for diverse chemical transformations and potential therapeutic applications .
Propriétés
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-17-8-7-13(21(22)23)9-14(17)20-16-11-28(24,25)10-15(16)19(18(20)27)12-5-3-2-4-6-12/h2-9,15-16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOVSKOAXRVIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2463050.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2463055.png)



![methyl 2-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2463062.png)


![N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2463067.png)


